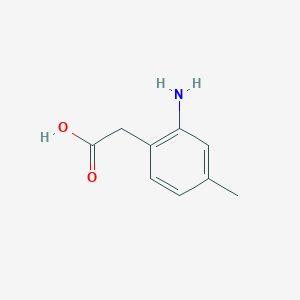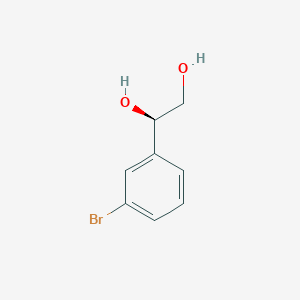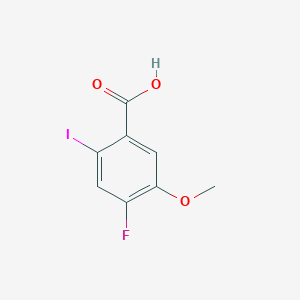
Benzoic acid, 2-bromo-3-fluoro-5-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-fluoro-5-nitrobenzoate: is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups, and the carboxylic acid group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: The industrial production of methyl 2-bromo-3-fluoro-5-nitrobenzoate typically involves large-scale nitration, bromination, and fluorination reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-3-fluoro-5-nitrobenzoate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Coupling: Palladium(II) acetate, triphenylphosphine, and a boronic acid in a mixture of water and ethanol.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoates: Nucleophilic substitution yields various substituted benzoates depending on the nucleophile used.
Coupled Products: Suzuki-Miyaura coupling yields biaryl or styrene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Methyl 2-bromo-3-fluoro-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry:
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-3-fluoro-5-nitrobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-fluoro-5-nitrobenzoate
- Methyl 2-bromo-3-nitrobenzoate
Uniqueness: Methyl 2-bromo-3-fluoro-5-nitrobenzoate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications where specific electronic effects are desired.
Propriétés
Formule moléculaire |
C8H5BrFNO4 |
|---|---|
Poids moléculaire |
278.03 g/mol |
Nom IUPAC |
methyl 2-bromo-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,1H3 |
Clé InChI |
HQZGUFBLQDTFOE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)



![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-hydroxy-](/img/structure/B15093787.png)

![(3S,6R)-6-[(tert-butoxy)methyl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B15093791.png)
![5-(Azidomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15093792.png)
![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)




